tert-Butyl 2-Naphthyl sulfide
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Overview
Description
tert-Butyl 2-Naphthyl sulfide: is an organic compound that features a tert-butyl group attached to a 2-naphthyl sulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-Naphthyl sulfide typically involves the reaction of 2-naphthyl thiol with tert-butyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the thiol, followed by nucleophilic substitution with tert-butyl bromide or chloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-Naphthyl sulfide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Substitution: Sodium hydride (NaH), tert-butyl halides
Major Products:
Oxidation: Sulfoxides, sulfones
Substitution: Various substituted naphthyl sulfides
Scientific Research Applications
tert-Butyl 2-Naphthyl sulfide has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 2-Naphthyl sulfide involves its ability to interact with various molecular targets through its sulfide group. This interaction can lead to the formation of reactive intermediates that can modify biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
- tert-Butyl 2-Naphthyl sulfoxide
- tert-Butyl 2-Naphthyl sulfone
- 2-Naphthyl thiol
Comparison: tert-Butyl 2-Naphthyl sulfide is unique due to the presence of both the tert-butyl and naphthyl groups, which confer distinct chemical and physical properties. Compared to its oxidized forms (sulfoxide and sulfone), the sulfide is more reactive and can participate in a wider range of chemical reactions .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to undergo diverse chemical reactions, making it a valuable building block in organic synthesis and a subject of ongoing scientific investigation.
Properties
IUPAC Name |
2-tert-butylsulfanylnaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16S/c1-14(2,3)15-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFLSSVJITYCOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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